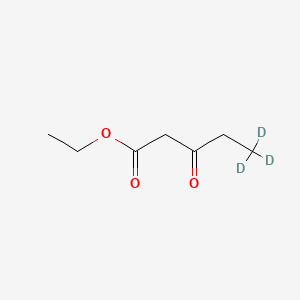
2-N-Propyl Pramipexole-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-N-Propyl Pramipexole-d4 is a deuterated form of 2-N-Propyl Pramipexole, a compound that is structurally related to pramipexole, a dopamine agonist used primarily in the treatment of Parkinson’s disease and Restless Legs Syndrome. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of pramipexole due to its stable isotope labeling .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-Propyl Pramipexole-d4 involves the reaction of (S)-(-)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole with an alkylating agent in the presence of deuterium. The reaction is typically carried out in a solvent where the resulting N-monoalkylated product selectively precipitates out as a salt. This salt can then be treated with an inorganic base to convert it into the free pramipexole base, which can be further processed into other pharmaceutically acceptable salts .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial in maintaining the deuterium labeling throughout the synthesis .
化学反応の分析
Types of Reactions
2-N-Propyl Pramipexole-d4 undergoes various chemical reactions, including:
Oxidation: This reaction can be used to study the metabolic pathways of the compound.
Reduction: Often employed in the synthesis of derivatives.
Substitution: Used to introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenated compounds and strong bases are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
2-N-Propyl Pramipexole-d4 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of pramipexole under different conditions.
Biology: Employed in studies to understand the metabolic pathways and biological effects of pramipexole.
Medicine: Used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of pramipexole.
Industry: Utilized in the development of new pharmaceuticals and in quality control processes
作用機序
The mechanism of action of 2-N-Propyl Pramipexole-d4 is similar to that of pramipexole. It acts as a non-ergot dopamine agonist with specificity for the D2 subfamily of dopamine receptors, including D2, D3, and D4 receptors. By binding to these receptors, it stimulates dopamine activity in the striatum and substantia nigra, regions of the brain involved in motor control and reward pathways .
類似化合物との比較
Similar Compounds
Pramipexole: The parent compound, used in the treatment of Parkinson’s disease and Restless Legs Syndrome.
Ropinirole: Another dopamine agonist used for similar indications.
Piribedil: A dopamine agonist with a different receptor affinity profile.
Uniqueness
2-N-Propyl Pramipexole-d4 is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic studies. The deuterium atoms provide a distinct mass difference that can be easily detected using mass spectrometry, allowing for precise tracking of the compound in biological systems.
特性
CAS番号 |
1346602-54-7 |
|---|---|
分子式 |
C13H23N3S |
分子量 |
257.432 |
IUPAC名 |
(6S)-2-N,6-N-bis(1,1-dideuteriopropyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine |
InChI |
InChI=1S/C13H23N3S/c1-3-7-14-10-5-6-11-12(9-10)17-13(16-11)15-8-4-2/h10,14H,3-9H2,1-2H3,(H,15,16)/t10-/m0/s1/i7D2,8D2 |
InChIキー |
NSHVRDSQVRQBFT-UKNKLKQBSA-N |
SMILES |
CCCNC1CCC2=C(C1)SC(=N2)NCCC |
同義語 |
(S)-4,5,6,7-Tetrahydro-N2-propyl-N6-propyl-2,6-benzothiazolediamine-d4; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


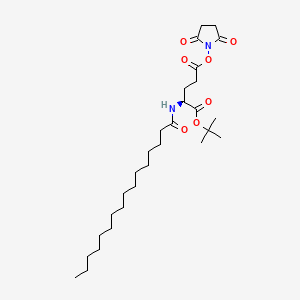
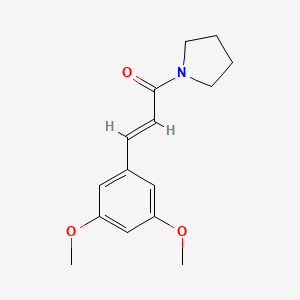
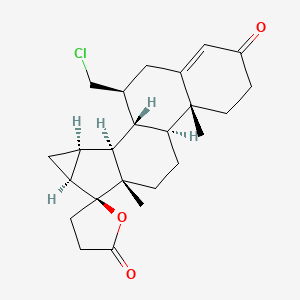
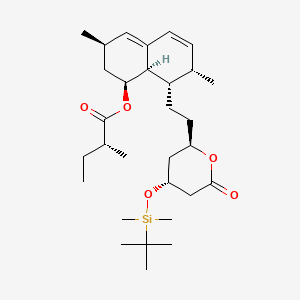
![N-[1-(1,2-dihydroxyethyl)-1,2,4-triazol-3-yl]acetamide](/img/structure/B583734.png)
![Cyclohexanamine;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] dihydrogen phosphate;hydrate](/img/structure/B583737.png)
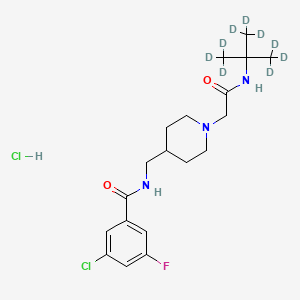
![1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B583741.png)
![1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(3-methoxyphenyl)ethanone](/img/structure/B583742.png)
![L-[1-13C]Glucose](/img/structure/B583745.png)
